Gcpii-IN-1 tfa
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GCPII-IN-1 (TFA) involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes the following steps:
Formation of the Core Scaffold: The core scaffold is synthesized through a series of chemical reactions involving the coupling of specific reagents under controlled conditions.
Functionalization: The core scaffold is then functionalized by introducing various chemical groups to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of GCPII-IN-1 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques are employed to ensure the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
GCPII-IN-1 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
GCPII-IN-1 (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study enzyme inhibition and to develop new chemical inhibitors.
Biology: The compound is employed in research on neurological diseases, where glutamate carboxypeptidase II plays a role.
Medicine: GCPII-IN-1 (TFA) is investigated for its potential therapeutic applications in conditions such as prostate cancer and neurodegenerative diseases.
Industry: The compound is used in the development of diagnostic tools and targeted drug delivery systems
Mechanism of Action
GCPII-IN-1 (TFA) exerts its effects by inhibiting the enzyme glutamate carboxypeptidase II. This enzyme is involved in the hydrolysis of N-acetylaspartylglutamate to N-acetylaspartate and glutamate. By inhibiting this enzyme, GCPII-IN-1 (TFA) reduces the levels of glutamate, which is implicated in various neurological conditions. The compound binds to the active site of the enzyme, preventing its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
GCPII-IN-2: Another inhibitor of glutamate carboxypeptidase II with a similar scaffold but different functional groups.
GCPII-IN-3: A compound with a different core structure but similar inhibitory activity.
GCPII-IN-4: An inhibitor with enhanced potency and selectivity compared to GCPII-IN-1 (TFA)
Uniqueness
GCPII-IN-1 (TFA) is unique due to its specific scaffold and functional groups that confer high inhibitory activity and selectivity for glutamate carboxypeptidase II. Its ability to inhibit this enzyme with high potency makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O7.C2HF3O2/c13-6-2-1-3-7(10(18)19)14-12(22)15-8(11(20)21)4-5-9(16)17;3-2(4,5)1(6)7/h7-8H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)(H2,14,15,22);(H,6,7)/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWDAQBGACVZNV-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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